molecular formula C25H46P2 B161899 Bis(dicyclohexylphosphino)methane CAS No. 137349-65-6

Bis(dicyclohexylphosphino)methane

Cat. No. B161899
CAS RN: 137349-65-6
M. Wt: 408.6 g/mol
InChI Key: OWFLJHJHQKHZJR-UHFFFAOYSA-N
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Description

Bis(dicyclohexylphosphino)methane is a chemical compound with the molecular formula C25H46P2 . It has an average mass of 408.580 Da and a monoisotopic mass of 408.307465 Da . It is also known by other names such as Methylenebis(dicyclohexylphosphine) and has a CAS Number of 137349-65-6 .


Synthesis Analysis

While specific synthesis methods for Bis(dicyclohexylphosphino)methane were not found in the search results, it is commercially available and used as a ligand in various chemical reactions .


Molecular Structure Analysis

The molecular structure of Bis(dicyclohexylphosphino)methane consists of two dicyclohexylphosphino groups attached to a central methane molecule . The exact structure can be represented by the SMILES string C1CCC(CC1)P(CP(C2CCCCC2)C3CCCCC3)C4CCCCC4 .


Chemical Reactions Analysis

Bis(dicyclohexylphosphino)methane is used as a catalyst in various reactions. These include Ru/phosphine catalyzed anti-Markovnikov addition reactions, regioselective Suzuki coupling reactions, Ru/phosphine catalyzed homogeneous hydrogenation reactions, and mediated cross-coupling reactions .


Physical And Chemical Properties Analysis

Bis(dicyclohexylphosphino)methane has a boiling point of 511.2±20.0 °C at 760 mmHg . It has a flash point of 279.4±28.1 °C . It has 0 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds . Its ACD/LogP is 9.80 .

Scientific Research Applications

a. Ru/Phosphine Catalyzed Anti-Markovnikov Addition Reactions: DCPM serves as a ligand in ruthenium-catalyzed reactions, promoting anti-Markovnikov addition of hydrogen or other nucleophiles to unsaturated substrates. This reaction type is essential for the synthesis of valuable organic compounds.

b. Regioselective Suzuki Coupling Reactions: In Suzuki coupling reactions, DCPM coordinates with palladium or other transition metals to facilitate the cross-coupling of aryl or vinyl boronic acids with aryl halides. The regioselectivity achieved through this process is crucial for designing complex molecules.

c. Ru/Phosphine Catalyzed Homogeneous Hydrogenation Reactions: DCPM participates in homogeneous hydrogenation reactions, enabling the reduction of unsaturated compounds. These reactions are vital for the synthesis of fine chemicals, pharmaceutical intermediates, and natural products.

d. Mediated Cross-Coupling Reactions: As a ligand, DCPM plays a role in mediating cross-coupling reactions, such as the Heck reaction or the Sonogashira reaction. These transformations allow the construction of carbon-carbon bonds, facilitating the creation of diverse molecular architectures.

Biomedical Applications

While less explored, DCPM holds promise in biomedical research:

a. Drug Delivery Systems: DCPM-modified nanoparticles could enhance drug delivery by improving stability, solubility, and targeting specificity. Researchers investigate its potential in cancer therapy and other treatments.

b. Bioconjugation and Imaging: DCPM’s phosphine moiety allows bioconjugation with biomolecules (e.g., proteins, peptides). These bioconjugates can be labeled with imaging agents (e.g., fluorophores or radionuclides) for in vivo imaging studies.

Mechanism of Action

Target of Action

Bis(dicyclohexylphosphino)methane (DCPM) is a versatile organophosphorus compound As a phosphine ligand, it is known to bind to various metal ions, acting as a bridge between them and facilitating various chemical reactions .

Mode of Action

The mode of action of DCPM involves its interaction with its targets, primarily metal ions. As a ligand, it binds to these ions, forming a complex that can participate in various chemical reactions . The exact nature of these interactions and the resulting changes depend on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

As a phosphine ligand, it is involved in various chemical reactions, including buchwald-hartwig cross coupling, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling . These reactions are crucial in various biochemical processes, including the synthesis of complex organic compounds.

Result of Action

The molecular and cellular effects of DCPM’s action would depend on the specific reactions it is involved in. As a ligand in various coupling reactions, it facilitates the formation of new chemical bonds, leading to the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of DCPM can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pressure), the presence of other reactants, and the specific metal ions it interacts with . It is also sensitive to air .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

properties

IUPAC Name

dicyclohexyl(dicyclohexylphosphanylmethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H46P2/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h22-25H,1-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFLJHJHQKHZJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(CP(C2CCCCC2)C3CCCCC3)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347152
Record name Bis(dicyclohexylphosphino)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(dicyclohexylphosphino)methane

CAS RN

137349-65-6
Record name Bis(dicyclohexylphosphino)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(dicyclohexylphosphino)methane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 300 ml. stainless steel high pressure reactor was charged, under a nitrogen atmosphere at atmospheric temperature, with a solution of ##STR1## hereinafter referred to as Nb(OC6H3Ph2 --2,6)2 (CH2C6H4 --4Me)3 (2.2 g., 2.5 mmol.) and bis(di-phenylphosphino)methane (25.0 g., 65.1 mmol.) in cyclohexane (55 ml.). The reactor was pressurized with hydrogen (1,200 psi) and heated at 100° C. for four days. During the course of the reaction the pressure dropped requiring the repressurization of the reactor four times. Thereupon, the reactor was cooled and the hydrogen gas vented. The cyclohexane was removed in vacuo and water (30 ml.) was added to the mixture. The mixture was extracted with diethyl ether (200 ml.) which extraction was repeated four times to yield a clear colorless solution. The ether was removed and the resultant solution was recrystallized from hot ethanol (120 ml.).
[Compound]
Name
Nb(OC6H3Ph2 --2,6)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CH2C6H4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
55 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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